Cyclohexyl nitrite
Overview
Description
Cyclohexyl nitrite is an organic compound with the molecular formula C₆H₁₁NO₂. It is the ester of cyclohexanol and nitrous acid, making it an alkyl nitrite. This compound is a colorless, volatile liquid known for its vasodilatory effects, similar to other alkyl nitrites like amyl nitrite and butyl nitrite . This compound has gained popularity as a recreational drug, often referred to as "poppers" .
Preparation Methods
Cyclohexyl nitrite can be synthesized through the reaction of cyclohexanol with nitrous acid. The general synthetic route involves the esterification of cyclohexanol with nitrous acid under acidic conditions . Industrial production methods often involve the use of sodium nitrite and sulfuric acid to generate nitrous acid in situ, which then reacts with cyclohexanol to form this compound .
Chemical Reactions Analysis
Cyclohexyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Reduction: Reduction reactions can convert this compound to cyclohexylamine.
Substitution: It can participate in substitution reactions where the nitrite group is replaced by other functional groups.
Common reagents used in these reactions include nitric acid, sulfuric acid, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cyclohexyl nitrite has several scientific research applications:
Mechanism of Action
Cyclohexyl nitrite exerts its effects primarily through the release of nitric oxide (NO), which is a potent vasodilator. The nitric oxide activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in the relaxation of smooth muscle cells and vasodilation . The molecular targets involved in this pathway include guanylate cyclase and cGMP-dependent protein kinases .
Comparison with Similar Compounds
Cyclohexyl nitrite is similar to other alkyl nitrites such as amyl nitrite and butyl nitrite. These compounds share similar vasodilatory effects and mechanisms of action. this compound is unique in its specific ester structure and its distinct physical properties, such as boiling point and volatility . Similar compounds include:
Amyl nitrite: Known for its use in treating angina and as a recreational drug.
Butyl nitrite: Also used for its vasodilatory effects and recreational purposes.
Methyl nitrite: Another alkyl nitrite with similar properties but different physical characteristics.
This compound’s uniqueness lies in its specific ester structure, which influences its reactivity and applications in various fields .
Properties
IUPAC Name |
cyclohexyl nitrite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-7-9-6-4-2-1-3-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCNZCLHYWKEDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)ON=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337856 | |
Record name | Cyclohexyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5156-40-1 | |
Record name | Cyclohexyl nitrite | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5156-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexyl nitrite | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005156401 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexyl nitrite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CYCLOHEXYL NITRITE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XU02QRLX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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